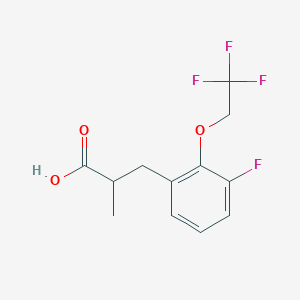
3-(3-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl)-2-methylpropanoic acid
Description
3-(3-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl)-2-methylpropanoic acid is a fluorinated organic compound. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of scientific research and industrial applications.
Propriétés
IUPAC Name |
3-[3-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F4O3/c1-7(11(17)18)5-8-3-2-4-9(13)10(8)19-6-12(14,15)16/h2-4,7H,5-6H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMQDVZOBSAPQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C(=CC=C1)F)OCC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl)-2-methylpropanoic acid typically involves multiple steps, starting from commercially available precursors. The introduction of fluorine atoms is often achieved through fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the process is crucial for industrial applications, ensuring consistent quality and supply.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
3-(3-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 3-(3-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can modulate biological pathways and result in desired therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trifluoromethyl)phenylboronic acid
- 2-Fluoro-3-(trifluoromethyl)phenylboronic acid
- 3-Trifluoromethoxyphenylboronic acid
Uniqueness
3-(3-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl)-2-methylpropanoic acid is unique due to the presence of both fluoro and trifluoroethoxy groups, which impart distinct electronic and steric properties. These features can enhance its reactivity and specificity in chemical reactions and biological interactions, making it a valuable compound in various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


